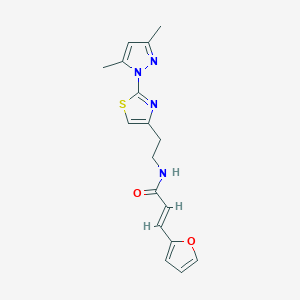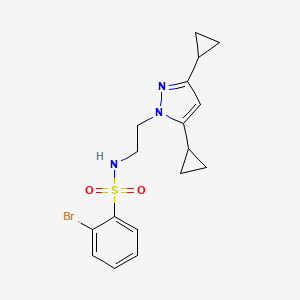
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H20BrN3O2S and a molecular weight of 410.33. It is a derivative of pyrazole, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , often involves the use of nitrogen-based hetero-aromatic ring structures . Various methods have been reported, including condensations of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates . These intermediates can then be oxidized to form pyrazoles .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, have been found to exhibit various biological and pharmacological activities . These activities are often linked to their chemical reactions with other compounds in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available data. The molecular weight is known to be 410.33.Scientific Research Applications
Synthesis and Biological Evaluation
2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide belongs to a broader class of chemical compounds known for their versatile applications in medicinal chemistry and biological research. While the specific compound does not directly appear in the literature search, related benzenesulfonamide derivatives have been extensively studied for various biological activities. These studies offer insights into the potential applications of the compound due to the structural similarities and the biological activities of the sulfonamide group.
Anti-inflammatory and Antimicrobial Agents : Benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For example, certain pyrazolyl benzenesulfonamide derivatives exhibit significant anti-inflammatory activity, surpassing that of indomethacin in bioassays, and selective inhibitory activity towards the COX-2 enzyme. These compounds also demonstrate superior gastrointestinal safety profiles and antimicrobial activities against bacteria such as Escherichia coli and Staphylococcus aureus, though with varied efficacy against fungal species like Candida albicans Bekhit et al., 2008.
Photodynamic Therapy for Cancer Treatment : The incorporation of benzenesulfonamide derivatives into zinc phthalocyanine compounds has shown promise for photodynamic therapy (PDT), a treatment modality for cancer. These compounds, characterized by high singlet oxygen quantum yields, are essential for the effectiveness of PDT through type II photophysical reactions. Their good fluorescence properties and photodegradation quantum yields enhance their potential as type II photosensitizers Pişkin, Canpolat, & Öztürk, 2020.
Antidiabetic and Anticancer Agents : Another research focus is the synthesis of celecoxib derivatives, including those with benzenesulfonamide groups, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been shown to exhibit significant biological activities, with some compounds displaying promising antidiabetic and anticancer potentials, thus indicating the scope of benzenesulfonamide derivatives in developing therapeutic agents Küçükgüzel et al., 2013.
Future Directions
The future directions for research on “2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” and similar compounds could include further exploration of their biological and pharmacological activities . This could involve more detailed studies of their mechanisms of action, as well as the development of new synthesis methods .
properties
IUPAC Name |
2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-3-1-2-4-17(14)24(22,23)19-9-10-21-16(13-7-8-13)11-15(20-21)12-5-6-12/h1-4,11-13,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCAGUDVMKHFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

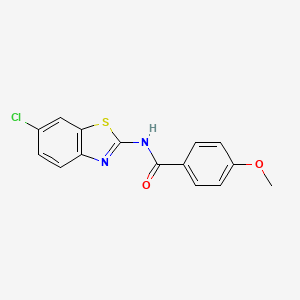

![5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2823839.png)



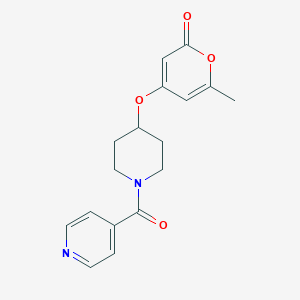
![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)
![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)

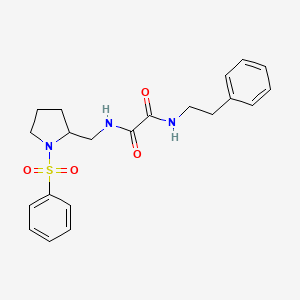

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2823857.png)
